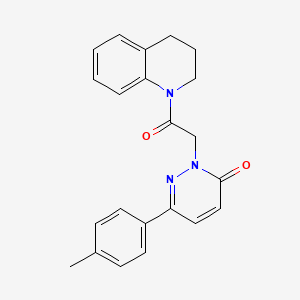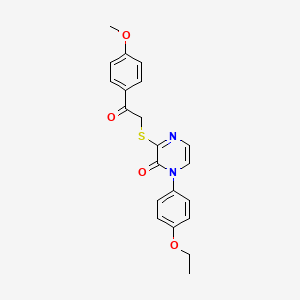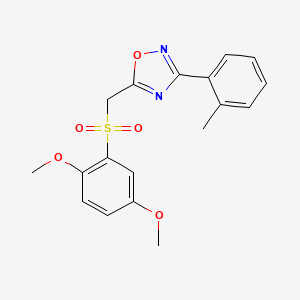
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DTS-OXD and has been synthesized using various methods.
作用機序
The mechanism of action of DTS-OXD involves the formation of a covalent bond between the sulfonate group of DTS-OXD and the thiol group of cysteine residues in proteins. This results in the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy. Additionally, DTS-OXD can generate singlet oxygen upon irradiation with light, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
DTS-OXD has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be stable in biological systems and can selectively target thiols in proteins. Additionally, DTS-OXD has been shown to have a high quantum yield for singlet oxygen generation, making it an effective photosensitizer for cancer treatment.
実験室実験の利点と制限
DTS-OXD has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable in biological systems and can selectively target thiols in proteins. However, DTS-OXD has some limitations. It can be sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, DTS-OXD can be affected by other reactive species in biological systems, which can interfere with its detection.
将来の方向性
There are several future directions for research on DTS-OXD. One area of research is the development of new synthesis methods to improve the yield and purity of DTS-OXD. Another area of research is the optimization of DTS-OXD for use as a photosensitizer in photodynamic therapy. Additionally, research can be done to explore the use of DTS-OXD as a molecular sensor for other reactive species in biological systems. Finally, further studies can be done to investigate the potential use of DTS-OXD in other applications, such as drug delivery or imaging.
合成法
The synthesis of DTS-OXD has been achieved using various methods. One of the commonly used methods involves the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with o-tolyl hydrazine hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with potassium tert-butoxide to obtain DTS-OXD. Other methods include the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with o-tolyl hydrazine in the presence of a base such as sodium hydride or potassium carbonate.
科学的研究の応用
DTS-OXD has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, DTS-OXD has been used as a molecular sensor for the detection of nitric oxide in biological systems.
特性
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-6-4-5-7-14(12)18-19-17(25-20-18)11-26(21,22)16-10-13(23-2)8-9-15(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEYIEVBNWLACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((2,5-Dimethoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)
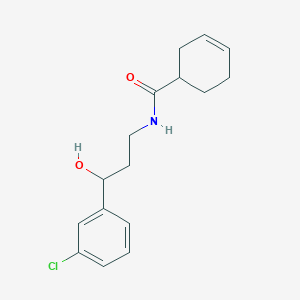
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxybenzyl)propanamide](/img/structure/B2455200.png)
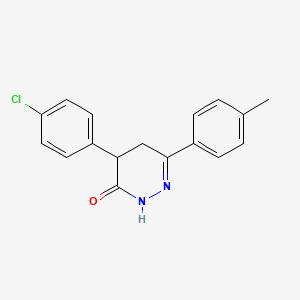
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2455202.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)

